molecular formula C5H4F8O B103402 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane CAS No. 16627-68-2

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Cat. No.: B103402
CAS No.: 16627-68-2
M. Wt: 232.07 g/mol
InChI Key: HCBRSIIGBBDDCD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a useful research compound. Its molecular formula is C5H4F8O and its molecular weight is 232.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Lithium-Ion Batteries

A study introduced mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as safe electrolytes for lithium-ion batteries, showing high safety and better wettability to separator and electrodes compared to conventional electrolytes. These electrolytes exhibited better rate and cycle performances, indicating potential for practical application in lithium-ion batteries (Liu et al., 2016).

Enhanced Electrochemical Performance

Another research highlighted the use of an electrolyte based on fluorinated 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane (F-EPE) in LiNi0.5Mn1.5O4/Li cells. The electrolyte with F-EPE showed an oxidation potential over 5.2 V vs. Li+/Li, improving the oxidative window of the electrolyte and enhancing electrochemical performance (Luo et al., 2016).

Gas-phase Decomposition

Research on the gas-phase decomposition of a related compound, 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane, provided insights into the behavior of similar fluorine-containing compounds. The decomposition process involved a sequence of bond cleavages and rearrangement, relevant for understanding the thermal stability and decomposition pathways of such compounds (Pola, 1988).

Flammability Limits in Refrigerants

A study on the flammability limits of mixtures including 1,1,2,2-tetrafluoroethane explored its nonflammable nature and its effect on the flammability of other compounds. This research is essential for understanding the safety and application of such mixtures in refrigeration (Li et al., 2011).

Compatibility in Lithium-Ion Batteries

A study investigated the compatibility of graphite with 1,3-(1,1,2,2-tetrafluoroethoxy)propane and fluoroethylene carbonate as cosolvents in nonaqueous electrolytes for lithium-ion batteries. The results demonstrated superior cycling performance and rate ability, highlighting the potential of these materials in enhancing battery performance (Yan et al., 2014).

Mechanism of Action

Target of Action

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, also known as TTE, is a highly versatile fluorinated ether . It primarily targets the electrolyte in various battery systems, including lithium-sulfur batteries (LSBs) and lithium-ion batteries (LiBs) .

Mode of Action

TTE interacts with the electrolyte in these battery systems, acting as a co-solvent . It reduces the viscosity of the electrolyte, enabling the use of lower concentrations of lithium salt without compromising ionic conductivity .

Biochemical Pathways

The primary biochemical pathway affected by TTE is the conductivity of the electrolyte within the battery system . By reducing the viscosity of the electrolyte, TTE enhances the mobility of ions, thereby improving the overall performance of the battery .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of TTE’s role in battery systems, we can consider its distribution within the electrolyte, its stability, and its impact on the bioavailability of lithium ions. TTE is known for its excellent thermal stability and electrical insulating properties . These properties contribute to its effectiveness in battery systems .

Result of Action

The result of TTE’s action is an improvement in the performance of the battery system . In lithium-sulfur batteries, for example, TTE plays a crucial role in reducing the solubility of intermediate lithium polysulfides, thereby preventing the polysulfide shuttle (PSS) effect and improving battery performance .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRSIIGBBDDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380219
Record name (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16627-68-2
Record name 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16627-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages and disadvantages of using TTE as a co-solvent in lithium metal batteries compared to other fluorinated ethers?

A1: Research indicates that TTE, when compared to other fluorinated ether co-solvents like 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (FEE) and 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (OFDEE), exhibits an intermediate level of performance in Li||LiNi0.6Mn0.2Co0.2O2 (Li||NMC622) cells. [] The cycling performance of these cells follows the order: FEE > TTE > OFDEE. [] While TTE doesn't outperform FEE, it demonstrates superior performance compared to OFDEE. This difference in performance is attributed to the varying structural properties of these fluorinated ethers, influencing their interaction with lithium ions and the overall electrolyte behavior.

Q2: How does the structure of TTE influence its performance as a co-solvent in lithium metal batteries?

A2: The study employed Fourier-transform infrared and multi-dimensional nuclear magnetic resonance techniques to correlate the structure of TTE and other fluorinated ethers to the electrochemical performance of the electrolytes. [] Additionally, Sand's model was applied to evaluate the extent of lithium dendrite formation, a critical factor affecting battery performance. [] The research suggests that the longer relative Sand's time observed in electrolytes with FEE contributes to its superior performance. [] While the study doesn't explicitly detail how TTE's structure affects its relative Sand's time compared to FEE, it highlights the importance of structural features in influencing the diffusion behavior and ultimately the electrochemical performance of the electrolyte.

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